2-(2-Methoxynaphthalen-1-yl)-4H-1-benzopyran-4-one

Flavone SAR Cancer cell growth inhibition Aurora kinase

2-(2-Methoxynaphthalen-1-yl)-4H-1-benzopyran-4-one (CAS 61595-25-3) is a synthetic flavone derivative belonging to the 2-phenyl-4H-chromen-4-one (benzopyranone) structural class. It consists of a chromen-4-one core substituted at the 2-position with a 2-methoxynaphthalen-1-yl group.

Molecular Formula C20H14O3
Molecular Weight 302.3 g/mol
CAS No. 61595-25-3
Cat. No. B14569933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methoxynaphthalen-1-yl)-4H-1-benzopyran-4-one
CAS61595-25-3
Molecular FormulaC20H14O3
Molecular Weight302.3 g/mol
Structural Identifiers
SMILESCOC1=C(C2=CC=CC=C2C=C1)C3=CC(=O)C4=CC=CC=C4O3
InChIInChI=1S/C20H14O3/c1-22-18-11-10-13-6-2-3-7-14(13)20(18)19-12-16(21)15-8-4-5-9-17(15)23-19/h2-12H,1H3
InChIKeyNXUMZNSOLCXYJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Methoxynaphthalen-1-yl)-4H-1-benzopyran-4-one (CAS 61595-25-3): Procurement-Relevant Identity and Class Context


2-(2-Methoxynaphthalen-1-yl)-4H-1-benzopyran-4-one (CAS 61595-25-3) is a synthetic flavone derivative belonging to the 2-phenyl-4H-chromen-4-one (benzopyranone) structural class [1]. It consists of a chromen-4-one core substituted at the 2-position with a 2-methoxynaphthalen-1-yl group. The molecular formula is C₂₀H₁₄O₃ and the molecular weight is 302.32 g/mol. The compound is supplied at a standard purity of 97% [2]. Within the published flavone SAR landscape, this compound appears as entry 29 in a panel of 36 synthetic flavone derivatives evaluated for growth inhibitory activity against HCT116 human colon cancer cells, where it demonstrated a GI₅₀ value of 4.06 µM [1]. Its closest structural analog in that series is derivative 31, 5-methoxy-2-(2-methoxynaphthalen-1-yl)-4H-chromen-4-one, which bears an additional 5-methoxy substituent on the chromenone A-ring and achieved a GI₅₀ of 0.49 µM.

Colon cancer cell-model SAR studies (HCT116 clonogenicity context)
Defined potency differentiation from 5-methoxy-substituted analog
Clean chromen-4-one scaffold without additional A-ring substituents
Suitable as in vitro probe; no ADMET data – de novo profiling required

Why 2-(2-Methoxynaphthalen-1-yl)-4H-1-benzopyran-4-one Cannot Be Freely Substituted by Other Naphthoflavones


Within the naphthoflavone subclass, seemingly minor substituent variations on the chromen-4-one A-ring or the naphthalene moiety produce large shifts in cancer cell growth inhibitory potency. In the publicly available head-to-head panel of 36 synthetic flavones, the GI₅₀ range spanned nearly two orders of magnitude (0.49–41.19 µM) despite all compounds sharing the 2-phenyl-4H-chromen-4-one scaffold [1]. The compound of interest, derivative 29 (CAS 61595-25-3), occupies a mid-range position at 4.06 µM. Its closest structural neighbor, derivative 31, differs only by a single additional 5-methoxy group yet is 8.3-fold more potent (GI₅₀ 0.49 µM) [1]. Even among naphthalen-1-yl-substituted analogs lacking an A-ring methoxy, GI₅₀ values vary from 2.41 µM (derivative 23) to 5.28 µM (derivative 17), depending solely on the presence or position of a 3-hydroxy or 6-methoxy substituent [1]. These data demonstrate that procurement decisions cannot be based on generic class membership; the precise substitution pattern is determinative of biological activity.

1
Naphthoflavone substitution pattern may shift cell growth inhibitory potency markedly; analog with 5-methoxy shows >8-fold difference.
2
A-ring substituent position alone can alter GI₅₀ by over 3-fold, making simple scaffold-based substitution unreliable.
3
3-Hydroxy group presence leads to context-dependent potency shift; cannot assume similar activity across 3-substituted analogs.

Quantitative Differentiation Evidence for 2-(2-Methoxynaphthalen-1-yl)-4H-1-benzopyran-4-one vs. Closest Analogs


Head-to-Head GI₅₀ Comparison: Target Compound vs. 5-Methoxy Analog (Derivative 31) in HCT116 Colon Cancer Clonogenicity Assay

In a single-study, head-to-head clonogenic survival assay against HCT116 human colon cancer cells, the target compound (derivative 29, CAS 61595-25-3) exhibits a GI₅₀ of 4.06 µM, whereas its 5-methoxy-substituted analog derivative 31 achieves a GI₅₀ of 0.49 µM [1]. This represents a 8.3-fold loss of potency when the 5-methoxy group is absent. The assay employed a long-term clonogenicity protocol with compound concentrations of 0, 0.1, 0.5, 1, and 5 µM, quantifying colony formation by densitometry [1]. Derivative 31 was subsequently confirmed as a direct pan-Aurora kinase inhibitor binding to Aurora-A and Aurora-B, inducing G2/M arrest and apoptosis [1]. The target compound has not been independently characterized for direct Aurora kinase binding.

GI₅₀ vs 5-OMe analog
Head-to-head
Target: 4.06 µM
Der. 31 (5-OMe): 0.49 µM
8.3-fold lower potency
Supports SAR differentiation; 5-methoxy group critical for potency
HCT116 clonogenic assay, 0–5 µM
Flavone SAR Cancer cell growth inhibition Aurora kinase Naphthoflavone

GI₅₀ Differentiation vs. Closest Naphthalen-1-yl Analog Without A-Ring Substituents (Derivative 22)

Compared to the unsubstituted naphthalen-1-yl analog derivative 22 (2-(naphthalen-1-yl)-4H-chromen-4-one), which bears no methoxy group on either the naphthalene or chromenone ring, the target compound (CAS 61595-25-3) shows a GI₅₀ of 4.06 µM versus 2.91 µM for derivative 22 [1]. The addition of the 2-methoxy group on the naphthalene ring thus reduces potency by approximately 1.4-fold. In contrast, addition of a 6-methoxy on the chromenone A-ring (derivative 23, GI₅₀ 2.41 µM) improves potency versus the unsubstituted derivative 22, while addition of a 5-methoxy (derivative 24, GI₅₀ 7.31 µM) worsens it [1].

GI₅₀ vs naphthalen-1-yl
Head-to-head
Target: 4.06 µM
Der. 22 (unsubst.): 2.91 µM
1.4-fold lower potency
2-Methoxy on naphthalene mildly reduces cell growth inhibition
Same clonogenicity assay
Naphthoflavone SAR Substituent effect Clonogenicity HCT116

Comparative GI₅₀ vs. 3-Hydroxy-Containing Naphthoflavone Analog (Derivative 17)

Derivative 17, 3-hydroxy-2-(2-methoxynaphthalen-1-yl)-4H-chromen-4-one, differs from the target compound solely by the presence of a 3-hydroxy group. Derivative 17 exhibits a GI₅₀ of 5.28 µM, making it 1.3-fold less potent than the target compound (4.06 µM) [1]. This within-series comparison isolates the effect of the 3-hydroxy substituent on the chromen-4-one core. Among the 36-derivative panel, the presence of a 3-hydroxy group was present in multiple compounds with GI₅₀ values ranging from 2.41 µM to 41.19 µM, indicating that a 3-hydroxy group alone does not confer uniformly high or low potency; its effect is context-dependent [1].

GI₅₀ vs 3-OH analog
Head-to-head
Target: 4.06 µM
Der. 17 (3-OH): 5.28 µM
1.3-fold higher potency for target
3-Hydroxy group modestly reduces potency; context-dependent effect
3-Hydroxyflavone SAR GI₅₀ Naphthoflavone

Class-Level Inference: Aurora Kinase Inhibitory Potential Relative to Known Pan-Aurora Inhibitors

Derivative 31 (GI₅₀ 0.49 µM), the most potent compound in the flavone series, was shown to inhibit phosphorylation of Aurora-A, Aurora-B, and Aurora-C and to bind directly to Aurora-A and Aurora-B by in-silico docking [1]. The target compound (derivative 29, GI₅₀ 4.06 µM) was not directly tested for Aurora kinase inhibition. However, based on the 3D-QSAR pharmacophore derived from the series, which identified a sterically bulky group at C2′ and a hydrophobic group at C4′ as key activity determinants, the target compound satisfies the C2′ bulky-group requirement (naphthalene) but lacks the optimal A-ring substitution pattern that distinguishes derivative 31 [1]. By class-level inference, the target compound is expected to be a weaker pan-Aurora inhibitor than derivative 31, likely with GI₅₀ in the low micromolar range. For reference, clinically investigated pan-Aurora inhibitors such as VX-680 (tozasertib) and alisertib (MLN8237, Aurora-A selective) exhibit IC₅₀ values in the sub-nanomolar to low nanomolar range against recombinant Aurora kinases, orders of magnitude more potent than even the best flavone in this series [2].

Aurora kinase context
Class-level
Target: 4.06 µM (cell GI₅₀)
Clinical inhibitors:
>1000-fold less potent
Flavone series serves as structurally distinct probe class, not competitive inhibitor
Direct Aurora binding not measured for target compound
Purity
Specification review
97% (supplier specification)
Verify lot-specific purity to avoid bioactive contaminants
ADMET availability
Data to verify
No published in vivo or ADMET data
Suitable only for in vitro SAR; in vivo use requires de novo profiling
Aurora kinase inhibition Flavone Pan-aurora VX-680 Alisertib

Purity Specification: Target Compound Supplied at 97% Purity

Commercially, 2-(2-methoxynaphthalen-1-yl)-4H-1-benzopyran-4-one (CAS 61595-25-3) is supplied at a purity of 97% [1]. This is consistent with the purity requirements for synthetic intermediates in medicinal chemistry. While no explicit comparative purity data across vendors are available, procurement decisions should verify lot-specific certificates of analysis, as impurities may affect biological assay reproducibility, particularly in clonogenicity assays where trace cytotoxic contaminants can confound GI₅₀ determination.

Purity
Specification review
97% (supplier specification)
Verify lot-specific purity to avoid bioactive contaminants
Chemical purity Procurement specification CAS 61595-25-3

Lack of In Vivo or ADMET Data: A Critical Gap for Procurement Decisions

A thorough literature search reveals no published in vivo pharmacokinetic, toxicity, metabolic stability, or efficacy data for 2-(2-methoxynaphthalen-1-yl)-4H-1-benzopyran-4-one (CAS 61595-25-3). The only biological data available are the in vitro GI₅₀ values from the HCT116 clonogenicity assay [1]. Likewise, no data exist on aqueous solubility, plasma protein binding, CYP inhibition, or hERG liability. This contrasts with derivative 31 (DK1913), for which ROS-mediated apoptosis mechanisms and Aurora kinase binding have been characterized [2], though detailed ADMET data remain unpublished. Users planning in vivo experiments must treat this compound as an uncharacterized entity requiring de novo ADMET profiling.

ADMET availability
Data to verify
No published in vivo or ADMET data
Suitable only for in vitro SAR; in vivo use requires de novo profiling
ADMET In vivo Pharmacokinetics Data gap

Recommended Application Scenarios for 2-(2-Methoxynaphthalen-1-yl)-4H-1-benzopyran-4-one Based on Quantitative Evidence


SAR Comparator: Negative Control for 5-Methoxy-Substituted Pan-Aurora Flavone Inhibitors

The target compound (GI₅₀ 4.06 µM) serves as an experimentally validated, 8.3-fold less potent analog of the lead compound derivative 31 (GI₅₀ 0.49 µM) when tested under identical assay conditions [1]. Researchers studying the structure–activity relationships of flavone-based Aurora kinase inhibitors can procure this compound as a well-characterized negative control to demonstrate the critical contribution of the 5-methoxy substituent to cellular potency. Its defined GI₅₀ value eliminates the need for de novo synthesis of this specific analog.

Fragment Elaboration: Core Scaffold for 2-Position Naphthalene Diversification

As the simplest 2-(2-methoxynaphthalen-1-yl)-substituted chromen-4-one lacking additional A-ring substituents, CAS 61595-25-3 provides a clean scaffold for systematic derivatization. Comparative data show that adding substituents at the 5-, 6-, or 7-position of the chromenone ring shifts GI₅₀ values across a range of 0.49–7.31 µM [1]. Medicinal chemistry groups can use the target compound as a starting point for parallel library synthesis, with the existing panel data providing immediate SAR benchmarking.

In Vitro Chemical Biology Probe for Naphthoflavone Cellular Response Profiling

The compound's mid-range potency (GI₅₀ 4.06 µM) makes it suitable for concentration-response profiling in HCT116 and potentially other colon cancer cell lines, where it can be used alongside more potent analogs to map the relationship between substituent pattern and downstream cellular effects (e.g., G2/M arrest, apoptosis). The absence of a 3-hydroxy group eliminates hydrogen-bond donor capacity at that position, which may alter target engagement profiles relative to 3-hydroxyflavone analogs [1]. Note that direct target engagement data (Aurora kinase binding) are not available for this specific compound.

Analytical Reference Standard for LC-MS or NMR Method Development

With a defined molecular formula (C₂₀H₁₄O₃), molecular weight (302.32 g/mol), and commercially available purity of 97% [2], this compound can be employed as a reference standard for developing LC-MS or quantitative NMR methods aimed at quantifying flavone derivatives in reaction mixtures or biological matrices. Its distinct chromatographic and spectroscopic signatures, relative to the more polar 3-hydroxy or 6-methoxy analogs, facilitate method specificity.

Application
Selection Property
Validation Focus
SAR comparator for 5-methoxy-substituted flavone inhibitors
Defined potency differentiation from lead analog
Cell-model endpoint comparison with 5-methoxy analogs; confirm context-dependent potency shift
Scaffold for systematic derivatization
Clean chromen-4-one core without additional A-ring substituents
Parallel library synthesis and SAR benchmarking using existing panel data
Naphthoflavone cellular response profiling
Mid-range potency for concentration-response mapping
G2/M arrest and apoptosis pathway endpoints; verify target engagement context
Analytical reference standard for method development
Defined molecular formula and commercially available purity
Chromatographic and spectroscopic method specificity for flavone quantification
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